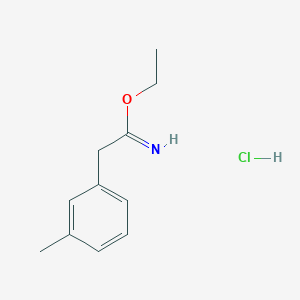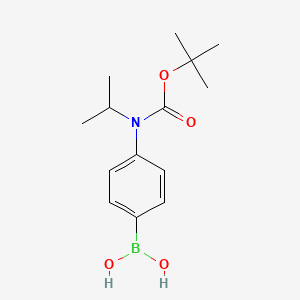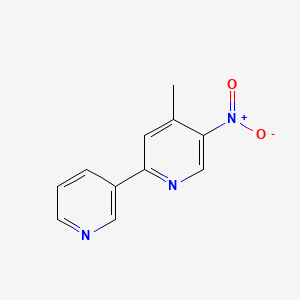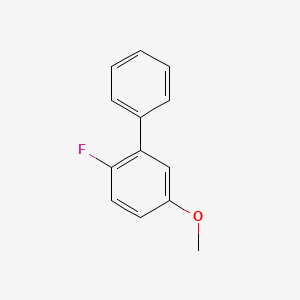
2-Cyano-4-phenylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-phenylphenol, 95% (2CPP) is an important organic compound that has been widely used in a variety of scientific applications. 2CPP is a phenolic compound with a unique structure that has been found to have a range of biochemical and physiological effects.
科学的研究の応用
2-Cyano-4-phenylphenol, 95% has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a solvent for the separation of organic compounds. It has also been used in the synthesis of pharmaceuticals, in the synthesis of dyes, and in the synthesis of polymers. Additionally, 2-Cyano-4-phenylphenol, 95% has been used in the synthesis of nanomaterials and in the production of biodegradable plastics.
作用機序
The mechanism of action of 2-Cyano-4-phenylphenol, 95% is not yet fully understood. It is believed that 2-Cyano-4-phenylphenol, 95% acts as a proton donor, which allows it to interact with other molecules and form new compounds. It is also believed that 2-Cyano-4-phenylphenol, 95% can act as a catalyst, allowing it to speed up the reaction of other molecules. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Cyano-4-phenylphenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and protozoa, and it has also been found to have an anti-inflammatory effect. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an analgesic effect, which may be due to its ability to reduce the production of prostaglandins. Furthermore, 2-Cyano-4-phenylphenol, 95% has been found to have an anticoagulant effect, which may be due to its ability to inhibit the activity of thrombin.
実験室実験の利点と制限
2-Cyano-4-phenylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also stable and relatively non-toxic. Additionally, it has a wide range of applications and can be used in a variety of experiments. However, 2-Cyano-4-phenylphenol, 95% has several limitations for use in lab experiments. It is not soluble in water, and it can also be difficult to store and handle. Additionally, it can be difficult to measure accurately, as it is a highly volatile compound.
将来の方向性
The potential future directions for 2-Cyano-4-phenylphenol, 95% are vast. It has been found to have an antimicrobial effect, and further research into this area could lead to the development of new antibiotics. Additionally, its antioxidant effect could be further explored, as it may have potential applications in the prevention of diseases such as cancer and Alzheimer’s disease. Furthermore, its anticoagulant effect could be studied, as it may have potential applications in the treatment of cardiovascular diseases. Finally, its potential applications in the synthesis of nanomaterials and biodegradable plastics could be further explored, as these materials have a wide range of potential applications.
合成法
2-Cyano-4-phenylphenol, 95% can be synthesized by either a direct condensation reaction of p-chloroaniline and phenol in the presence of a base catalyst, or by a multi-step process. The direct condensation method involves the reaction of p-chloroaniline and phenol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, at temperatures between 80-100°C. The multi-step process involves the reaction of aniline and phenol with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium hydroxide and heating the reaction mixture at 80-100°C.
特性
IUPAC Name |
2-hydroxy-5-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWXBZWLXSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673489 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-phenylphenol | |
CAS RN |
2492-28-6 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
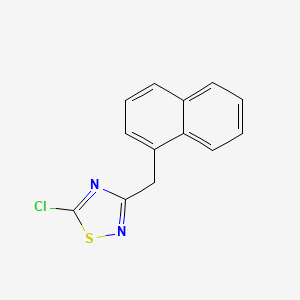
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
